molecular formula C38H62N8O12 B14227512 L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine CAS No. 825627-33-6

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine

Cat. No.: B14227512
CAS No.: 825627-33-6
M. Wt: 822.9 g/mol
InChI Key: JWLJXWXOCXYGFP-KARIFBTISA-N
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Description

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This can affect the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-isoleucine: A simpler peptide with fewer amino acids.

    L-Leucyl-L-isoleucyl-L-threonyl-L-tyrosyl: Another peptide with a different sequence but similar components.

Properties

CAS No.

825627-33-6

Molecular Formula

C38H62N8O12

Molecular Weight

822.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H62N8O12/c1-8-20(5)30(46-36(55)31(21(6)9-2)45-33(52)25(39)18-47)35(54)41-16-28(50)40-17-29(51)44-32(22(7)48)37(56)42-26(15-23-10-12-24(49)13-11-23)34(53)43-27(38(57)58)14-19(3)4/h10-13,19-22,25-27,30-32,47-49H,8-9,14-18,39H2,1-7H3,(H,40,50)(H,41,54)(H,42,56)(H,43,53)(H,44,51)(H,45,52)(H,46,55)(H,57,58)/t20-,21-,22+,25-,26-,27-,30-,31-,32-/m0/s1

InChI Key

JWLJXWXOCXYGFP-KARIFBTISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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